Compound Description: DQ-2511 is a novel antiulcer compound exhibiting a multifaceted mechanism of action. It demonstrates potent inhibitory effects on gastric acid secretion stimulated by 2-deoxy-D-glucose, while showing minimal impact on gastric hyperacidity induced by carbachol, histamine, or pentagastrin []. Moreover, DQ-2511 increases gastric mucosal blood flow, contributing to its protective effects on the gastric mucosa []. Studies demonstrate its effectiveness against various experimental gastric and duodenal ulcers in rats, surpassing the efficacy of cimetidine in several models [].
Relevance: DQ-2511 shares a critical structural motif with 3-({3-[amino]-1-piperidinyl}methyl)phenol: the 2-(3,4-dimethoxyphenyl)ethylamine moiety. Both compounds incorporate this group, suggesting potential similarities in their binding affinities and pharmacological profiles. While DQ-2511 focuses on antiulcer activity, exploring its potential overlap with 3-({3-[amino]-1-piperidinyl}methyl)phenol in other areas, such as opioid receptor interactions, could be of interest.
Compound Description: JDTic represents a novel, potent, and selective kappa opioid receptor antagonist []. Structure-activity relationship studies highlight the crucial role of specific stereochemical features in JDTic for its activity and selectivity. These include the 3R,4R configuration of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group []. JDTic's potent and selective antagonism at the kappa opioid receptor distinguishes it from other antagonists like nor-BNI and GNTI, emphasizing the importance of its unique structural elements for its pharmacological profile [].
Relevance: Although structurally distinct from 3-({3-[amino]-1-piperidinyl}methyl)phenol, JDTic shares the presence of a substituted piperidine ring. This shared feature, despite existing within different structural contexts, hints at a potential for overlapping pharmacological activity, particularly concerning opioid receptor interactions. Investigating if 3-({3-[amino]-1-piperidinyl}methyl)phenol exhibits any activity at the kappa opioid receptor, in light of JDTic's known profile, could provide valuable insights.
Compound Description: This compound, synthesized as part of a study investigating antiulcer agents [], exhibited significant antiulcer activity when administered intraperitoneally to rats. This activity was attributed to the presence of the 2-(3,4-dimethoxyphenyl)ethylamine moiety, a structural feature shared with other active compounds in the study.
Relevance: Compound 15 shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with 3-({3-[amino]-1-piperidinyl}methyl)phenol, suggesting a potential for similar pharmacological activity. This structural similarity warrants further investigation into the potential antiulcer properties of 3-({3-[amino]-1-piperidinyl}methyl)phenol.
These examples highlight the importance of structural motifs in determining pharmacological activity. While not identical to 3-({3-[amino]-1-piperidinyl}methyl)phenol, these related compounds provide a starting point for understanding its potential biological effects and guide future research into its therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.